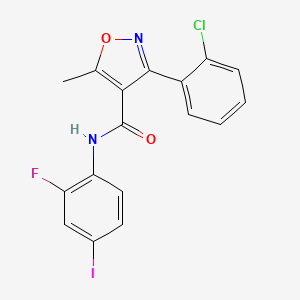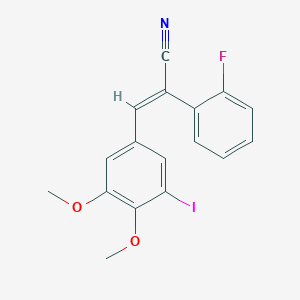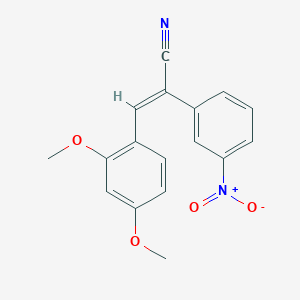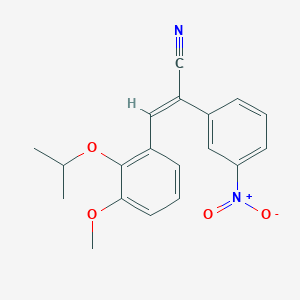
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide
説明
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide works by binding to specific receptors in the body, including the adenosine receptor and the cannabinoid receptor. By binding to these receptors, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide can modulate various signaling pathways in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the immune system and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity, which makes it a valuable tool for studying specific signaling pathways in the body. However, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, including:
1. Developing more efficient synthesis methods to increase the yield and purity of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide.
2. Investigating the potential applications of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Studying the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide in humans to determine its safety and efficacy as a potential therapeutic agent.
4. Exploring the potential of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide as a tool for studying the role of specific signaling pathways in the body.
5. Investigating the potential of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide as a diagnostic tool for detecting specific diseases or biomarkers.
In conclusion, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity make it a valuable tool for studying specific signaling pathways in the body, and its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential therapeutic agent for a range of diseases. However, further research is needed to fully understand the mechanisms of action and potential applications of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In Alzheimer's and Parkinson's disease research, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of these diseases.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFIN2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)18)17(23)21-14-7-6-10(20)8-13(14)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMAOCOGTVYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3606993.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one](/img/structure/B3607029.png)

![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3607045.png)
![N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-furohydrazide](/img/structure/B3607052.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3607066.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3607068.png)
![1-[(3-iodo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3607074.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3607087.png)